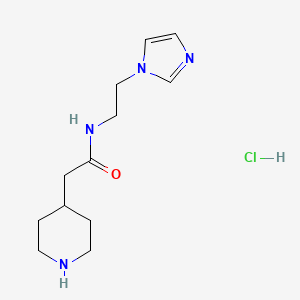
4-(4-苄基哌嗪-1-基)-2-氟苯酚
描述
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents
科学研究应用
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用机制
Target of Action
The primary targets of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol are carbonic anhydrases (CA) . Carbonic anhydrases are a large group of metalloenzymes expressed in higher vertebrates, including humans . They catalyze the reversible hydration reaction of CO2 and thus regulate many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Mode of Action
The compound interacts with its targets, the carbonic anhydrases, by inhibiting their activity . The inhibitory potential of synthesized compounds against human CAI and CAII was evaluated . The compound fits nicely in the active site of CAII and it interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .
Biochemical Pathways
The inhibition of carbonic anhydrases affects the reversible hydration reaction of CO2, which is a crucial biochemical pathway . This reaction is fundamental to many physiological functions, including pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
Result of Action
The result of the action of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is the inhibition of carbonic anhydrases, which leads to changes in many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion in various tissues/organs .
生化分析
Biochemical Properties
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with serotonin receptors, particularly the 5-HT3 receptor . The interaction with the 5-HT3 receptor is crucial as it modulates serotonergic transmission, which is essential for maintaining mood balance and cognitive functions. Additionally, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol exhibits antimicrobial activity by interacting with bacterial enzymes, thereby inhibiting their growth .
Cellular Effects
The effects of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the serotonin levels in the brain, thereby influencing mood and anxiety-related behaviors . Moreover, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can alter the expression of genes involved in neurotransmission and neuroplasticity, leading to changes in neuronal function and behavior.
Molecular Mechanism
At the molecular level, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol exerts its effects through several mechanisms. It binds to the 5-HT3 receptor, acting as an antagonist and inhibiting its activity . This binding interaction prevents the receptor from activating downstream signaling pathways, thereby modulating neurotransmitter release and synaptic transmission. Additionally, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can inhibit bacterial enzymes, leading to antimicrobial effects . The compound’s ability to modulate gene expression further contributes to its diverse biological activities.
Temporal Effects in Laboratory Settings
The effects of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol has demonstrated long-term effects on cellular function, including sustained changes in neurotransmitter levels and gene expression .
Dosage Effects in Animal Models
The effects of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol vary with different dosages in animal models. At low doses, this compound exhibits anxiolytic-like effects, reducing anxiety-related behaviors in mice . At higher doses, it can cause adverse effects, including sedation and motor impairment. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. The compound’s interaction with these enzymes can affect metabolic flux and alter the levels of various metabolites. Additionally, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can influence the activity of other metabolic enzymes, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol within cells and tissues are mediated by specific transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can accumulate in specific cellular compartments, influencing its localization and activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol typically involves the reaction of 4-benzylpiperazine with 2-fluorophenol under specific conditions. One common method is the reductive amination of 4-benzylpiperazine with 2-fluorophenol using sodium cyanoborohydride in methanol . The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of 4-(4-Benzylpiperazin-1-yl)-2-fluorophenol may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different piperazine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various piperazine derivatives with different substituents.
相似化合物的比较
Similar Compounds
4-(4-Methylpiperazin-1-yl)-2-fluorophenol: Similar structure but with a methyl group instead of a benzyl group.
4-(4-Benzylpiperazin-1-yl)-2-chlorophenol: Similar structure but with a chlorine atom instead of a fluorine atom.
4-(4-Benzylpiperazin-1-yl)-2-hydroxyphenol: Similar structure but with a hydroxyl group instead of a fluorine atom.
Uniqueness
4-(4-Benzylpiperazin-1-yl)-2-fluorophenol is unique due to the presence of both the benzylpiperazine moiety and the fluorophenol group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-2-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O/c18-16-12-15(6-7-17(16)21)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHXCVNWMFVYLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC(=C(C=C3)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1-methyl-1H-pyrrol-2-yl)(phenyl)methyl]amine hydrochloride](/img/structure/B1390255.png)
![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)
![[(3S,4R)-4-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390257.png)
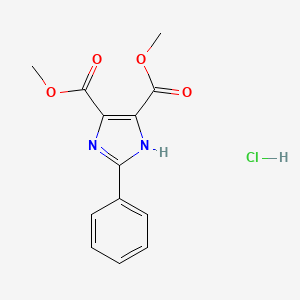
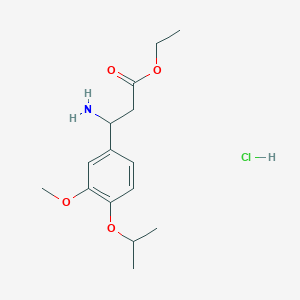
![[(3S,4R)-4-(3-Methylphenyl)pyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1390261.png)
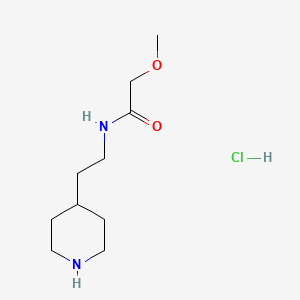
![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)
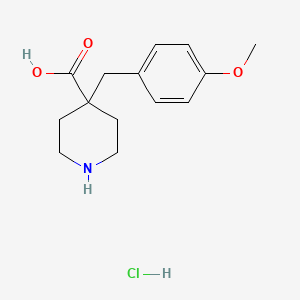

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)
![{[5-(3,4-Dimethoxyphenyl)isoxazol-3-YL]-methyl}amine hydrochloride](/img/structure/B1390270.png)
![1-[(4-Fluoro-phenylcarbamoyl)-methyl]-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390273.png)
